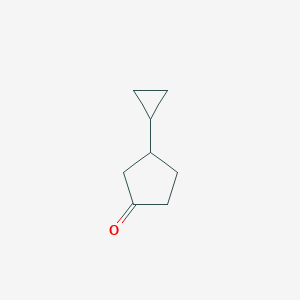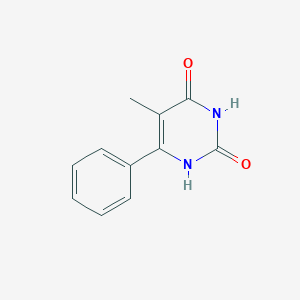
5-(1H-indol-3-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A number of indole molecules have been synthesized using various methods, including microwave-assisted synthesis .
Molecular Structure Analysis
Indole is a heterocyclic compound, also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature, similar to the benzene ring .
Chemical Reactions Analysis
Indole derivatives undergo a variety of chemical reactions, including reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.
Physical And Chemical Properties Analysis
The physical properties of indole derivatives, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application . These properties are determined through a combination of experimental techniques and are essential for the compound’s formulation and delivery .
Applications De Recherche Scientifique
Antimicrobial and Antioxidant Properties
- Antimicrobial Activity : 5-(1H-indol-3-yl)-1,3-thiazol-2-amine derivatives have demonstrated strong antimicrobial activity. For instance, certain derivatives showed potent antibacterial properties against Staphylococcus epidermidis (Mekala, Yata, & Talagadadivi, 2014). Another study indicated efficient inhibition of bacterial strains such as S. aureus and E. coli (Siddiqui & Alam, 2016).
- Antioxidant Activity : Compounds derived from 5-(1H-indol-3-yl)-1,3-thiazol-2-amine have exhibited promising antioxidant activities. For example, certain derivatives showed radical scavenging and ferric ion reducing properties (Saundane, Verma, & Katkar, 2013).
Antitumor and Anticancer Properties
- Cytotoxicity and Antitumor Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, including PC-3 and MDA-MB-231 (Gür et al., 2020). Another compound exhibited significant antitumor activity against the Hela cell line (Ye Jiao et al., 2015).
- Inhibitors of PIM-1 Kinase : Derivatives of 5-(1H-indol-3-yl)-1,3-thiazol-2-amine have been studied as potent inhibitors of PIM-1 kinase, which is significant in cancer research (Hajji, 2020).
Sensor and Detection Applications
- Potentiometric Sensor : Schiff bases derived from this compound have been used to construct Nd3+ ion-selective electrodes. This application demonstrates its potential in analytical chemistry and sensor technology (Bandi, Singh, & Upadhyay, 2013).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that the effects of this compound’s action would be diverse and context-dependent.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(1H-indol-3-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c12-11-14-6-10(15-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNABUUAHFCFGIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=CN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-indol-3-yl)-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

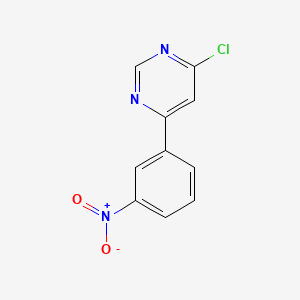
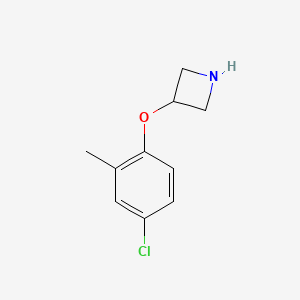


![3-[(3-Methylphenoxy)methyl]azetidine](/img/structure/B1360925.png)
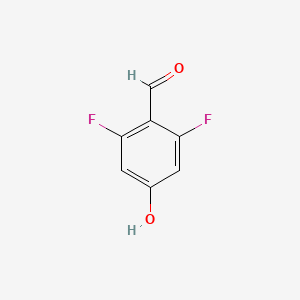


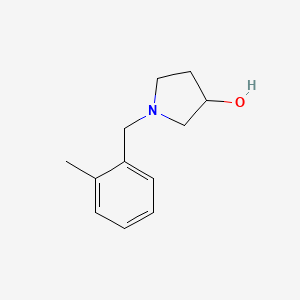
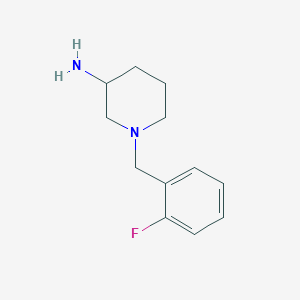
![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)
